molecular formula C17H14N4O4 B11696125 N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine

N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine

Cat. No.: B11696125
M. Wt: 338.32 g/mol
InChI Key: UVSPWISJXDWTBD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitro groups and an amine functionality in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine typically involves the reaction of 2-ethyl aniline with 5,7-dinitroquinoline under specific conditions. One common method includes the use of a polar aprotic solvent and a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions. Substitution reactions often require bases like sodium hydroxide or potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N-(2-ethylphenyl)-5,7-diaminoquinolin-8-amine, while oxidation can produce quinoline derivatives with various functional groups .

Scientific Research Applications

N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-ethylquinoline
  • 5,7-dinitroquinoline
  • N-(2-ethylphenyl)quinolin-8-amine

Uniqueness

N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine is unique due to the presence of both nitro groups and an amine functionality, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-(2-ethylphenyl)-5,7-dinitroquinolin-8-amine

InChI

InChI=1S/C17H14N4O4/c1-2-11-6-3-4-8-13(11)19-17-15(21(24)25)10-14(20(22)23)12-7-5-9-18-16(12)17/h3-10,19H,2H2,1H3

InChI Key

UVSPWISJXDWTBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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